N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
“N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a heterocyclic organic compound featuring a dihydropyridine core fused with isoxazole and nitrobenzyl substituents. Its molecular structure (C₁₈H₁₆N₄O₄) includes a 2-oxo-1,2-dihydropyridine ring, a 5-methylisoxazole group at position 3, and a 3-nitrobenzyl moiety at position 1.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-11-8-15(19-26-11)18-16(22)14-6-3-7-20(17(14)23)10-12-4-2-5-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTIDPVLGCBPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the nitrobenzyl group and the dihydropyridine core. Key steps may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 3-methyl-2-butanone and hydroxylamine.
Introduction of the Nitrobenzyl Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Construction of the Dihydropyridine Core: This can be done through Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the dihydropyridine core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amino derivatives with reduced nitro groups.
Substitution Products: Compounds with new functional groups replacing original ones.
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance:
- A series of isoxazole-substituted compounds were synthesized and screened for their in vitro antimicrobial activity against bacterial and fungal strains. Compounds with nitro groups exhibited enhanced activity compared to standard drugs like ciprofloxacin .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 5b | 25 | Excellent |
| 5d | 50 | Good |
| 5f | 30 | Excellent |
These findings suggest that modifications to the nitro group significantly influence biological activity.
Study on Antibacterial Activity
In a recent study, derivatives of N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine were synthesized and tested for antibacterial efficacy. Notably, compounds containing nitro groups demonstrated superior activity against various pathogens compared to those lacking such substitutions. The study highlighted the importance of structural modifications in enhancing pharmacological properties .
Research on Antifungal Properties
Another investigation focused on the antifungal potential of related compounds. Results indicated that certain derivatives were highly effective against pathogenic fungi at low concentrations, suggesting a promising avenue for developing new antifungal agents based on this chemical framework .
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Notes
Biological Activity
N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dihydropyridine core, an isoxazole ring, and a nitrobenzyl group. The synthesis typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions with precursors such as 3-methyl-2-butanone and hydroxylamine.
- Introduction of the Nitrobenzyl Group : Involves nitration reactions using nitric acid and sulfuric acid.
- Construction of the Dihydropyridine Core : Performed via Hantzsch dihydropyridine synthesis, condensing an aldehyde, a β-ketoester, and ammonia or an amine.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
- Receptor Modulation : It can modulate the activity of specific receptors, influencing cellular signaling pathways.
- Gene Expression Regulation : The compound may alter the expression of genes associated with its biological effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity Testing : In vitro studies have shown that compounds with similar structures demonstrate lower lethal concentrations (LC50) in neuroblastoma and glioblastoma cell lines compared to existing treatments .
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| N-(5-methylisoxazol-3-yl)-... | U87 | 200 ± 60 |
| Compound 3 | U87 | >3000 |
This table illustrates the enhanced potency of N-(5-methylisoxazol-3-yl)-... compared to traditional therapies.
Antimicrobial and Anti-inflammatory Properties
The compound has also been evaluated for antimicrobial activity. Similar derivatives have shown good activity against various bacterial and fungal strains:
| Compound | Microbial Strain | Activity |
|---|---|---|
| 5b | E. coli | Moderate |
| 5d | S. aureus | Good |
| 5f | C. albicans | Excellent |
These findings suggest that modifications in the structure can lead to significant changes in biological activity .
Case Studies
- Anticancer Evaluation : A study assessed the cytotoxic effects of structurally related compounds on glioblastoma cells, revealing that certain derivatives exhibited significantly lower LC50 values than established drugs, indicating their potential as novel therapeutic agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of isoxazole-substituted compounds, demonstrating effective inhibition against various pathogens, thus supporting further development for clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
